REACTION_CXSMILES
|
O.[NH2:2][NH2:3].Cl[C:5]1[N:10]=[CH:9][N:8]=[C:7]([N:11]2[CH2:17][CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[CH:6]=1>C(O)C>[NH:2]([C:5]1[N:10]=[CH:9][N:8]=[C:7]([N:11]2[CH2:17][CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)[CH:6]=1)[NH2:3] |f:0.1|
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Name
|
|
Quantity
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8.8 mL
|
Type
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reactant
|
Smiles
|
O.NN
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Name
|
|
Quantity
|
3.9 g
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Type
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reactant
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Smiles
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ClC1=CC(=NC=N1)N1CCOCCC1
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Name
|
|
Quantity
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25 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
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CUSTOM
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Details
|
After 16 h of stirring at 80° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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the reaction solution is concentrated under reduced pressure
|
Type
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CUSTOM
|
Details
|
The residue is triturated with cold ethanol
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Type
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FILTRATION
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Details
|
the precipitated solid is filtered off
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Type
|
WASH
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Details
|
the filter residue is washed with 25 ml of diethyl ether
|
Type
|
CUSTOM
|
Details
|
The product is dried under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
N(N)C1=CC(=NC=N1)N1CCOCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |